N-(4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
The compound contains several functional groups including an amide, a thiazole ring, and a pyridine ring. These functional groups are common in many pharmaceutical compounds due to their ability to participate in various chemical reactions and form stable structures .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the rings and the amide group. The electron withdrawing nature of the amide could influence the overall electronic distribution in the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, can be expected to participate in a variety of chemical reactions. For example, the amide group can undergo hydrolysis, and the thiazole ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of novel heterocyclic aryl monoazo organic compounds, demonstrating their application in dyeing polyester fibers and evaluating their biological activities, including antioxidant, antitumor, and antimicrobial activities. This research highlights the versatility of similar compounds in both materials science and biomedical applications (Khalifa et al., 2015).
Antimicrobial Agents : Research on the design, synthesis, and QSAR studies of amino benzo[d]thiazolyl substituted pyrazol-5-ones showcases the antimicrobial potential of these compounds, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the significance of structural modifications for enhancing biological activities (Palkar et al., 2017).
Heterocyclic Synthesis
- Heterocyclic Synthesis Utilizing Enaminonitriles : The utility of enaminonitriles in heterocyclic synthesis was explored for generating new pyrazole, pyridine, and pyrimidine derivatives, showcasing the chemical versatility and potential for creating complex molecules for various applications (Fadda et al., 2012).
Material and Pharmaceutical Applications
- Synthesis of Polyamides : The synthesis of new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines demonstrates the application in material science, particularly highlighting the thermal properties and solubility of these polymers, which could be relevant to the development of new materials and coatings (Faghihi & Mozaffari, 2008).
Antimicrobial and Antitumor Activities
- Antimicrobial and Cytotoxic Activities : Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines and the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines highlight their potential antimicrobial and cytotoxic activities, underscoring the pharmaceutical applications of these compounds (Deady et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-11-3-5-14(7-12(11)2)21-17(25)8-15-10-27-19(22-15)23-18(26)13-4-6-16(24)20-9-13/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCURKPLOEYTQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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